molecular formula C18H16ClNO2S B2659477 2-(2-chlorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide CAS No. 2034566-34-0

2-(2-chlorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide

Cat. No.: B2659477
CAS No.: 2034566-34-0
M. Wt: 345.84
InChI Key: JQNSJOXHNXGSIS-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring:

  • 2-Chlorophenyl group: A common pharmacophore in medicinal chemistry due to its electron-withdrawing properties and role in enhancing lipophilicity .
  • Thiophene-furan hybrid system: The ethyl bridge connects the acetamide nitrogen to a thiophen-2-yl ring substituted with a furan-3-yl group.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO2S/c19-16-4-2-1-3-13(16)11-18(21)20-9-7-15-5-6-17(23-15)14-8-10-22-12-14/h1-6,8,10,12H,7,9,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNSJOXHNXGSIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCCC2=CC=C(S2)C3=COC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the chlorination of a phenyl ring to introduce the 2-chlorophenyl group. This is followed by the formation of the furan and thiophene rings through cyclization reactions. The final step involves the acylation of the intermediate compound to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(2-chlorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-Chlorophenyl)Acetamide (Compound 7)

  • Structural differences : Replaces the thiophene-furan system with a benzothiazole ring. The trifluoromethyl group enhances metabolic stability.
  • Synthesis : Achieved in 75% yield under microwave conditions, indicating high efficiency .
  • Functional implications : Benzothiazoles are associated with kinase inhibition, whereas thiophene-furan systems may favor π-π stacking in receptor binding.

2-(2,6-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide

  • Substitution pattern: 2,6-Dichlorophenyl increases steric hindrance compared to the monosubstituted 2-chlorophenyl in the target compound.
  • Crystal structure: The dichlorophenyl and thiazol rings are twisted by 79.7°, influencing conformational flexibility.

N-(3-Fluorophenyl)-2-{[5-(Furan-2-yl)-4-(Prop-2-en-1-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide (442648-07-9)

  • Core structure : Incorporates a triazole-thioether linkage instead of the ethyl-thiophen-ethyl bridge. The furan-2-yl group is directly attached to the triazole.

2-[(2-Chloroacetyl)-Ethylamino]-N-(Thiophen-2-ylmethyl)Acetamide

  • Functional groups: Features a chloroacetyl-ethylamino side chain, which may confer electrophilic reactivity absent in the target compound.
  • Thiophene substitution : The thiophen-2-ylmethyl group provides a simpler aromatic system compared to the fused thiophene-furan motif .

Key Comparative Data Table

Compound Core Structure Key Substituents Synthesis Yield Notable Properties
Target Compound Thiophene-furan-ethyl bridge 2-Chlorophenyl, furan-3-yl N/A High lipophilicity, bioisosteric
N-(6-Trifluoromethylbenzothiazole-2-yl) Benzothiazole 2-Chlorophenyl, CF3 75% Metabolic stability
2-(2,6-Dichlorophenyl)-N-thiazolyl Thiazole 2,6-Dichlorophenyl N/A Twisted conformation, H-bonding
442648-07-9 Triazole-thioether Furan-2-yl, prop-2-en-1-yl N/A Sulfanyl-mediated reactivity
2-Chloroacetyl-ethylamino derivative Thiophen-2-ylmethyl Chloroacetyl-ethylamino N/A Electrophilic potential

Research Implications

  • Synthetic optimization : Microwave-assisted methods () and carbodiimide-mediated couplings () are transferable strategies for improving the target’s synthesis.
  • Structure-activity relationships (SAR) : The thiophene-furan system’s electronic effects (e.g., HOMO-LUMO gaps) could be computationally modeled, as seen in analogous MESP studies ().

Biological Activity

2-(2-chlorophenyl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

IUPAC Name: this compound
CAS Number: 2034566-34-0
Molecular Formula: C18H16ClNO2S
Molecular Weight: 345.8431 g/mol

The compound features a chlorophenyl group, a furan ring, and a thiophene moiety, which are known for their diverse biological activities. The presence of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Properties

Research has indicated that compounds with furan and thiophene rings often exhibit antimicrobial properties. A study exploring related compounds found that derivatives containing these rings demonstrated significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been investigated in vitro. In a study evaluating similar thiophene-furan derivatives, it was observed that these compounds could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the modulation of apoptotic pathways, potentially involving caspase activation .

The biological effects of this compound may result from its ability to interact with specific molecular targets. Preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation or microbial growth. The unique structural characteristics enable it to bind effectively to these targets, leading to altered biological responses .

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineResultReferences
AntimicrobialStaphylococcus aureusSignificant inhibition
AntimicrobialEscherichia coliModerate inhibition
AnticancerMCF-7 (breast cancer)Induction of apoptosis
AnticancerHeLa (cervical cancer)Caspase activation observed

Case Studies

  • Anticancer Study on Thiophene Derivatives : A case study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of thiophene-furan derivatives. The results indicated that these compounds could effectively inhibit tumor growth in xenograft models, suggesting their potential as lead compounds for cancer therapy .
  • Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial efficacy of furan-containing compounds against multi-drug resistant pathogens. The findings highlighted the importance of structural modifications in enhancing antimicrobial activity, paving the way for further investigations into derivatives like this compound .

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